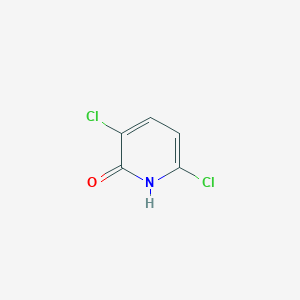

3,6-Dichloro-2-hydroxypyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,6-Dichloro-2-hydroxypyridine is a chemical compound . It is often used as a raw material or intermediate in organic synthesis .

Synthesis Analysis

The synthesis of 3,6-Dichloro-2-hydroxypyridine involves various processes. For instance, it has been used in the preparation of all four possible benzo [4,5]furopyridine tricyclic heterocycles. The synthesis involves α and γ-activation of chloropyridines, as well as palladium-mediated reactions . A process for the preparation of nitropyridine derivatives has also been disclosed .Molecular Structure Analysis

The molecular structure of 3,6-Dichloro-2-hydroxypyridine has been studied using methods like DFT and HF . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

3,6-Dichloro-2-hydroxypyridine has been used in the synthesis of all four possible benzo [4,5]furopyridine tricyclic heterocycles . The synthesis involves α and γ-activation of chloropyridines, as well as palladium-mediated reactions .Physical And Chemical Properties Analysis

3,6-Dichloro-2-hydroxypyridine is a chemical compound with certain physical and chemical properties. For instance, 2-Chloro-3-hydroxypyridine, a related compound, has a melting point of 170-172 °C .Applications De Recherche Scientifique

Tautomeric Equilibrium Studies

3,6-Dichloro-2-hydroxypyridine is significant in the study of tautomeric and conformational equilibria. Chlorination impacts the tautomeric equilibrium between the lactim syn-periplanar and lactam forms, with the position of chlorination altering the dominant tautomer. This has implications in understanding the behavior of nucleobases and other organic molecules. Studies in the gas phase and in solution using rotational spectroscopy and theoretical calculations have been pivotal in this area (Calabrese et al., 2017).

Enantioselective Synthesis Applications

3,6-Dichloro-2-hydroxypyridine plays a role in enantioselective synthesis. For instance, the reduction of 3-hydroxypyridine has been used in the synthesis of compounds like pseudoconhydrine, demonstrating the utility of hydroxypyridines in producing biologically active molecules (Sakagami et al., 1996).

Coordination Chemistry

In coordination chemistry, 3,6-Dichloro-2-hydroxypyridine and its derivatives are valuable as bridging ligands in the formation of various metal complexes. These complexes have potential applications in fields like catalysis, magnetic materials, and molecular electronics. The ligands have been used with metals like chromium, cobalt, and copper to form polymetallic arrays (Rawson & Winpenny, 1995).

Applications in Spectrophotometry

3,6-Dichloro-2-hydroxypyridine derivatives have been used as chromogenic reagents in spectrophotometry. They form colored complexes with various metals, facilitating the determination of these metals in different solutions. This is crucial in analytical chemistry for the detection and quantification of metal ions (Mehta et al., 1976).

Magnetic and Optical Properties

The compound and its derivatives are investigated for their magnetic and optical properties, particularly in the field of single-molecule magnets and magneto-optical devices. These studies have implications for developing advanced materials with specific magnetic and optical characteristics (Liu et al., 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Future research could focus on the biodegradation of 3,6-Dichloro-2-hydroxypyridine. For instance, a study has identified two possible metabolic pathways responsible for the biodegradation of 3,5,6-trichloro-2-pyridinol in Micrococcus luteus ML . This could provide novel information for studying the metabolic mechanism of 3,6-Dichloro-2-hydroxypyridine in pure culture .

Propriétés

IUPAC Name |

3,6-dichloro-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO/c6-3-1-2-4(7)8-5(3)9/h1-2H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPDKBDRRLFGFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371074 |

Source

|

| Record name | 3,6-Dichloro-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dichloro-2-hydroxypyridine | |

CAS RN |

57864-39-8 |

Source

|

| Record name | 3,6-Dichloro-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1363383.png)